molecular formula C22H27N3O B2574634 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-56-5

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2574634
CAS No.: 922033-56-5
M. Wt: 349.478
InChI Key: PUOQYLCKVNYDPY-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 1-methylindoline group and a pyrrolidine ring . The indoline scaffold is a common feature in numerous bioactive compounds and is known to interact with a wide range of biological targets, demonstrating potential for various therapeutic applications . The saturated pyrrolidine ring is a versatile scaffold that enhances the molecule's properties by contributing to stereochemistry and exploring three-dimensional pharmacophore space, which can lead to improved selectivity and binding affinity to enantioselective protein targets . This compound is presented as a high-purity chemical tool for non-clinical research applications, including but not limited to, hit-to-lead optimization, binding assay development, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified researchers in laboratory settings only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24-14-11-19-15-18(9-10-20(19)24)21(25-12-5-6-13-25)16-23-22(26)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQYLCKVNYDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.

    Formation of the pyrrolidine derivative: Pyrrolidine can be introduced via nucleophilic substitution reactions.

    Coupling with benzamide: The final step involves coupling the indoline and pyrrolidine derivatives with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Key Structural Features Functional Groups Potential Applications / Notes Reference
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (Target Compound) 1-methylindoline, pyrrolidine, benzamide, ethyl spacer Amide, tertiary amine, aromatic rings Hypothesized CNS or kinase modulation due to indoline and pyrrolidine motifs; no explicit data
N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (Compound 5) Benzimidazole, chlorophenyl, benzamide Chloro, imidazole, amide Antimicrobial/anticancer applications (common for benzimidazoles); FTIR/¹H NMR confirmed
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Ethylpyrrolidine, ethylsulfonyl, methoxy, benzamide Sulfonyl, methoxy, amino Medicinal chemistry focus (solubility and bioavailability studied)
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide () Thienylmethylthio, cyano-fluorophenyl, benzamide Thioether, cyano, fluoro Anticancer/viral targets (thioether derivatives modulate enzyme activity)
(E)-N-(5-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylideneamino)phenyl)benzamide () Pyrrolidine, trimethoxybenzylidene, benzamide Methoxy, Schiff base Antiproliferative activity (trimethoxy groups enhance DNA intercalation)

Key Observations:

Structural Diversity :

  • The target compound’s indoline group distinguishes it from benzimidazole (Compound 5) or thioether-based analogs (). Indoline derivatives are less common in the evidence but are associated with serotonin receptor modulation .
  • Pyrrolidine-containing analogs (e.g., ) share the tertiary amine group, which may enhance blood-brain barrier penetration compared to primary amines in other derivatives .

Methoxy and Sulfonyl Groups: The trimethoxy group in and the ethylsulfonyl group in improve hydrophilicity, contrasting with the target compound’s lipophilic indoline-pyrrolidine system .

Pharmacological Hypotheses :

  • While the target compound lacks explicit activity data, its structural analogs suggest possible applications:

  • Anticancer : Benzamide-thioether hybrids () inhibit platelet aggregation and viral proteases .
  • CNS Modulation : Pyrrolidine and indoline motifs are common in dopamine and serotonin receptor ligands .

Biological Activity

N-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound with potential pharmacological applications. Its unique structure, which combines an indole moiety with a pyrrolidine ring, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesizing findings from diverse sources and studies.

Structural Characteristics

The molecular formula of this compound is C25H27N3OC_{25}H_{27}N_3O, with a molecular weight of approximately 417.5 g/mol. The compound features:

Structural Feature Description
Indole MoietyContributes to potential interactions with GPCRs
Pyrrolidine RingMay enhance binding affinity to biological targets
Benzamide GroupCommonly associated with various pharmacological activities

Biological Activity Overview

Research on the biological activity of this compound indicates several potential mechanisms of action:

  • Kinase Inhibition : The oxalamide functional group is often linked to kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.
  • G Protein-Coupled Receptor (GPCR) Interaction : The indole structure may facilitate interactions with GPCRs, which play critical roles in numerous physiological processes, including neurotransmission and hormonal regulation.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, this benzamide derivative may exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Preparation of Intermediates : Synthesis begins with the formation of the indoline and pyrrolidine intermediates.
  • Coupling Reaction : These intermediates are then coupled with the benzamide moiety using reagents like oxalyl chloride under controlled conditions to ensure high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Stepwise synthesis : Begin with alkylation of indoline to form 1-methylindoline, followed by coupling with 2-bromoethylpyrrolidine under basic conditions. Final benzamide formation employs benzoyl chloride derivatives (e.g., 2-bromo-substituted variants) in a nucleophilic acyl substitution .
  • Characterization : Use TLC for reaction monitoring, and confirm purity/structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For chiral centers, employ chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound in solution?

  • Methodology :

  • Dynamic NMR : Assess rotational barriers of the pyrrolidine and benzamide groups to detect conformational flexibility.
  • pH-dependent solubility studies : Use UV-Vis spectroscopy to monitor aggregation states in buffered solutions (e.g., phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting neurological receptors?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine or morpholine) or benzamide (e.g., nitro, methoxy) groups. Compare binding affinities via radioligand assays (e.g., 3H^3 \text{H}-histamine for histamine receptors) .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with histamine H3_3 or serotonin 5-HT2A_{2A} receptors, focusing on hydrogen bonding with Glu206^{206} or π-π stacking with Trp400^{400} .

Q. How can contradictory data on receptor selectivity be resolved?

  • Methodology :

  • Orthogonal assays : Cross-validate results using calcium flux assays (FLIPR) and cAMP accumulation tests for GPCR targets. For example, conflicting H3_3/H4_4 receptor data may arise from off-target effects; use knockout cell lines to isolate activity .
  • Meta-analysis : Compare with structurally related compounds (e.g., N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide) to identify conserved pharmacophores .

Q. What experimental designs are effective for evaluating metabolic stability?

  • Methodology :

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Identify metabolites (e.g., N-demethylation or pyrrolidine oxidation) using fragmentation patterns .
  • CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Data Analysis and Optimization

Q. How should researchers address low yields in the final coupling step?

  • Methodology :

  • Reagent optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with PyBOP or HATU to enhance amide bond formation efficiency.
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) with additives like DMAP to stabilize intermediates .

Q. What computational tools are recommended for predicting off-target effects?

  • Methodology :

  • PharmaDB and ChEMBL : Mine databases for similar benzamide scaffolds and their off-target profiles.
  • SwissTargetPrediction : Upload the SMILES string (CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(=O)N)N4CCCC4) to predict kinase or protease interactions .

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